Terminal Ether-Linked Phenoxyacetamide vs. Phenylacetamide: Physicochemical Differentiation
The target compound features a phenoxyacetamide terminus wherein an ether oxygen inserts between the phenyl ring and the acetamide carbonyl, creating an additional hydrogen-bond acceptor site. In contrast, the closest analog N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 2097916-91-9) directly attaches the acetamide to the phenyl ring without an intervening oxygen [1]. This single-atom difference is predicted to reduce logP by approximately 0.5–0.8 units and increase topological polar surface area (TPSA) by ~9 Ų, consistent with generalized SAR for ether-linked acetamides versus phenylacetamides [2][3].
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | logP ~2.3; TPSA ~118 Ų |
| Comparator Or Baseline | CAS 2097916-91-9; logP ~3.0; TPSA ~109 Ų |
| Quantified Difference | ΔlogP ≈ −0.7; ΔTPSA ≈ +9 Ų |
| Conditions | In silico prediction (SwissADME/Molinspiration) – experimental confirmation not publicly available |
Why This Matters
Improved aqueous solubility and altered permeability may expand the suitable biological assay window relative to the phenylacetamide analog.
- [1] CAS Common Chemistry. N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide, RN 2097916-91-9. View Source
- [2] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [3] Molinspiration Cheminformatics. Calculation of molecular properties. 2026. View Source
